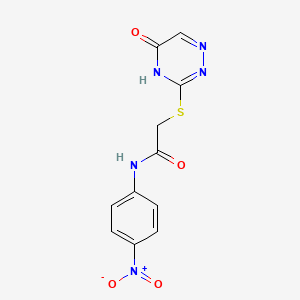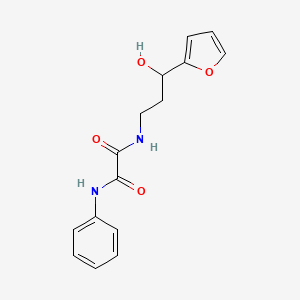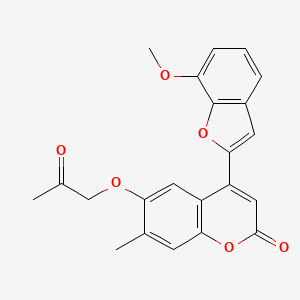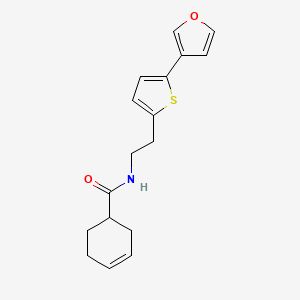
N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Abdulrahman S. Alharbi and N. A. Alshammari (2019) explored the synthesis of new 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives as lamotrigine analogs, derived from aryl-amination of a specific precursor, followed by ammonolysis to produce compounds including N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. These compounds were then evaluated for their antibacterial activity, showing significant effectiveness against bacteria such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. This research highlights the potential of these synthesized compounds in developing new antibacterial agents (Alharbi & Alshammari, 2019).
Organic Non-Linear Optical Material
Another research conducted by L. Mahalakshmi, V. Upadhyaya, and T. Row (2002) focused on the compound known as N-(3-nitrophenyl)acetamide, which has been identified as an organic non-linear optical material. This study provides insights into the crystalline structure of the compound, which crystallizes in the monoclinic system and exhibits properties significant for non-linear optical applications. The presence of four independent molecules in the asymmetric unit was observed, contributing to its optical characteristics (Mahalakshmi, Upadhyaya, & Row, 2002).
Synthesis and Antifungal Activity
Research by B. Çavuşoğlu, L. Yurttaş, and Z. Cantürk (2018) on the synthesis of triazole-oxadiazole compounds and their antifungal and apoptotic effects against various Candida species illustrates another significant application. Compounds such as N-(4-nitrophenyl)-2-[(5-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1,3,4-oxadiazol-2-yl)thio]acetamide showed potent antifungal activity, particularly against C. albicans and C. glabrata. The study not only highlights the antifungal potential of these compounds but also their non-toxic nature against healthy cells, indicating their promise for therapeutic applications (Çavuşoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Activity
A study by A. Evren, L. Yurttaş, Busra Eksellı, and Gülşen Akalın-Çiftçi (2019) on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents presents another application. The compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with specific compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showing high selectivity and inducing apoptosis in cancer cells. This research contributes to the development of new anticancer agents with potential therapeutic applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4S/c17-9-5-12-15-11(14-9)21-6-10(18)13-7-1-3-8(4-2-7)16(19)20/h1-5H,6H2,(H,13,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOCZAUHPFDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)

![N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560575.png)
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)



![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)